2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione , derived from its parent heterocyclic system. The numbering begins at the bromine-substituted position (C6), with benzyl groups (-CH₂C₆H₅) attached to nitrogen atoms at positions 2 and 4. The dione designation refers to carbonyl groups at C3 and C5 (Figure 1).
Isomeric possibilities arise from alternative substitution patterns on the triazine ring. For example:
- Positional isomerism : Bromine could theoretically occupy C2 or C4, but synthetic routes favor C6 substitution due to electronic and steric factors during halogenation.
- Tautomerism : The 1,2,4-triazine-3,5-dione system permits keto-enol tautomerism, though X-ray crystallography confirms the diketo form predominates in the solid state.
The compound’s systematic name eliminates ambiguity by specifying substituent positions, ensuring precise communication among researchers.
Molecular Formula Analysis (C₁₇H₁₄BrN₃O₂)
The molecular formula C₁₇H₁₄BrN₃O₂ reveals critical compositional features:
| Component | Quantity | Percentage Composition* |
|---|---|---|
| Carbon | 17 atoms | 54.83% |
| Hydrogen | 14 atoms | 3.79% |
| Bromine | 1 atom | 21.48% |
| Nitrogen | 3 atoms | 11.29% |
| Oxygen | 2 atoms | 8.61% |
*Calculated from molecular weight 372.22 g/mol.
Key functional groups include:
- Triazine ring : A six-membered aromatic ring with three nitrogen atoms, providing sites for electrophilic substitution.
- Carbonyl groups : Electron-withdrawing C=O groups at C3 and C5 polarize the ring, directing bromine to C6.
- Benzyl substituents : Two -CH₂C₆H₅ groups at N2 and N4 enhance steric bulk and influence solubility.
The bromine atom’s electronegativity (2.96 Pauling scale) further activates the triazine core for nucleophilic aromatic substitution reactions, a property leveraged in pharmaceutical intermediates.
Crystallographic Data and Spatial Arrangement
X-ray diffraction studies of analogous compounds (e.g., 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione) reveal structural insights applicable to the brominated derivative:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 13.784 Å, b = 8.569 Å, c = 13.053 Å |
| β angle | 105.96° |
| Density | 1.314 g/cm³ |
The triazine ring adopts a slightly distorted boat conformation, with benzyl groups oriented at a dihedral angle of 31.90° relative to the heterocycle’s plane. Intermolecular stabilization occurs via:
- C–H···O hydrogen bonds : Between carbonyl oxygen and aromatic hydrogens (2.52–2.65 Å).
- π···π stacking : Weak interactions (centroid distance 3.89 Å) between adjacent benzyl rings.
Bromine’s van der Waals radius (1.85 Å) introduces steric constraints, likely reducing crystal symmetry compared to non-halogenated analogs.
Properties
CAS No. |
33242-54-5 |
|---|---|
Molecular Formula |
C17H14BrN3O2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-16(22)20(11-13-7-3-1-4-8-13)17(23)21(19-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
YBZGYEZYYVYYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles in the presence of a suitable catalyst.
Benzylation: The benzyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazine core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azide or thiol derivatives, while oxidation and reduction can lead to various triazine derivatives with altered oxidation states.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has been synthesized and evaluated for its antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent .
Anti-inflammatory Properties
Studies have shown that triazine derivatives can possess anti-inflammatory effects. The compound's structure allows for interactions with biological targets involved in inflammatory pathways. Preliminary data suggest that it could be developed further for treating inflammatory diseases .
Cytotoxicity
The cytotoxic effects of 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione have been assessed through bioassays against cancer cell lines. Results indicate varying levels of cytotoxicity depending on the concentration used, highlighting its potential as an anticancer agent .
Chromatographic Analysis
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for the separation and quantification of this compound in various matrices. The method employs an acetonitrile-water-phosphoric acid mobile phase and is suitable for pharmacokinetic studies .
Mass Spectrometry Compatibility
For applications requiring mass spectrometry compatibility, modifications to the mobile phase (using formic acid instead of phosphoric acid) allow for efficient analysis of the compound. This adaptability makes it valuable in drug development and quality control processes .
Case Study 1: Antimicrobial Testing
In a study involving the synthesis of triazine derivatives, 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione was tested against several bacterial strains using the agar diffusion method. The results demonstrated significant inhibition zones compared to control groups, confirming its potential as an antimicrobial agent.
Case Study 2: Chromatographic Method Development
A recent publication detailed the development of a robust HPLC method for analyzing 2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in pharmaceutical formulations. The method was validated for specificity and sensitivity and successfully applied to assess the stability of the compound under various conditions.
Mechanism of Action
The mechanism of action of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core can participate in various biochemical pathways, leading to diverse biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
A. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives
- Key Example: 6-Hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) Activity: Potent D-amino acid oxidase (DAAO) inhibitor (IC50 = 19 nM) with oral bioavailability in mice . Structural Difference: Replaces bromine with a hydroxy group and substitutes position 2 with a naphthalenylmethyl group. Advantage: Resistance to O-glucuronidation, improving metabolic stability compared to carboxylate-based DAAO inhibitors .
B. 6-Bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione (13a)
C. 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Key Research Findings
Role of Bromine : The bromine atom in the target compound enables radiofluorination (e.g., [18F]FECUMI-101 ) or substitution with hydroxy groups for DAAO inhibitor development .
Comparative Potency: DAAO inhibitors with hydroxy groups (e.g., 11h) show nanomolar IC50 values, outperforming brominated precursors in target engagement . Benzyl-substituted derivatives exhibit broader applications in photochemistry and oncology compared to phenyl or methyl analogues .
Biological Activity
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound with the molecular formula and a molecular weight of approximately 372.22 g/mol. This compound has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 33242-54-5 |
| Molecular Formula | C17H14BrN3O2 |
| Molecular Weight | 372.216 g/mol |
| Density | 1.46 g/cm³ |
| Boiling Point | 480.8 °C |
| Flash Point | 244.6 °C |
Antibacterial Activity
Research indicates that compounds similar to 2,4-dibenzyl-6-bromo-1,2,4-triazine derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that certain triazine derivatives showed effective inhibition against various bacterial strains such as E. coli , S. aureus , and Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
Triazine derivatives have been extensively studied for their anticancer potential. A notable study reported that derivatives of triazine exhibited cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range (approximately 1.29 to 2.96 μM). These compounds demonstrated selective toxicity towards drug-resistant cell lines, indicating their potential as effective anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of triazine derivatives have also been documented. Compounds were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Some derivatives showed up to 89% inhibition of IL-6 at concentrations of 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .
Study on Antimicrobial Activity
In a comparative study examining the antimicrobial efficacy of various triazine derivatives against Gram-positive and Gram-negative bacteria, it was found that several synthesized compounds exhibited moderate antibacterial effects when compared to commonly used antibiotics such as ampicillin. The study utilized molecular docking techniques to predict binding affinities with bacterial enzymes, further supporting the antimicrobial potential of these compounds .
Study on Anticancer Effects
Another significant investigation focused on the synthesis and biological evaluation of triazine derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific modifications in the triazine structure enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
How can synthetic routes for 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione be optimized to improve yield and purity?
Basic Research Focus : Synthesis protocol refinement.
Methodological Answer :
- Stepwise Optimization : Start by replicating established bromo-triazine synthesis methods (e.g., bromination at position 6 using NBS in DMSO under reflux ). Monitor reaction progress via TLC/HPLC.
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. ethanol/water mixtures to balance reactivity and solubility. Evidence suggests DMSO enhances intermediate stability but may require post-reaction dilution with ice water for precipitation .
- Purification : Use recrystallization with ethanol-water (1:1 v/v) to remove unreacted benzyl groups or brominated byproducts. Yield improvements (e.g., from 65% to >75%) can be achieved via gradient cooling .
What spectroscopic and computational techniques are critical for characterizing 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione?
Basic Research Focus : Structural confirmation.
Methodological Answer :
- NMR/IR Analysis : Prioritize H and C NMR to confirm benzyl substituents and bromine position. Compare with triazine-dione analogs (e.g., 6-bromo-1,2,4-triazine-3,5-dione derivatives ).
- Mass Spectrometry : Use HRMS to verify the exact molecular mass (calculated: ~415.2 g/mol). Discrepancies >0.005 Da suggest incomplete bromination or oxidation .
- Computational Validation : Employ DFT calculations to simulate IR/NMR spectra and compare with experimental data. Tools like Gaussian or COMSOL Multiphysics can model electronic effects of bromine .
How do steric and electronic effects of the benzyl groups influence the reactivity of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione?
Advanced Research Focus : Structure-reactivity relationships.
Methodological Answer :
- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric hindrance around the triazine core. Compare with non-benzylated analogs to assess substitution accessibility .
- Kinetic Studies : Conduct nucleophilic substitution reactions (e.g., with amines or thiols) under varying temperatures. Monitor reaction rates via UV-Vis to quantify electronic effects of bromine vs. benzyl groups .
- Controlled Experiments : Synthesize derivatives with para/meta-substituted benzyl groups to isolate electronic contributions. Use Hammett plots to correlate substituent effects with reaction outcomes .
What strategies resolve contradictions in reported solubility data for brominated triazine-diones?
Advanced Research Focus : Data reconciliation.
Methodological Answer :
- Solubility Profiling : Perform systematic tests in 10+ solvents (e.g., DMSO, THF, chloroform) at 25°C and 60°C. Use HPLC to quantify dissolved compound. Note discrepancies with literature (e.g., PSA = 105.14 Ų suggests moderate polarity ).
- Crystallography : If solubility conflicts arise (e.g., vs. 6-bromo-1,2,4-triazine-3,5-diol ), obtain single-crystal X-ray data to confirm polymorphism or solvate formation.
- Statistical Analysis : Apply ANOVA to compare datasets across labs, accounting for variables like particle size (via SEM) or trace impurities .
How can AI-driven simulations enhance the design of derivatives from 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione?
Advanced Research Focus : Computational innovation.
Methodological Answer :
- Generative AI : Train models on existing triazine-dione datasets to predict substituent effects on bioactivity or thermal stability. Tools like ChemBERTa can prioritize synthetic targets .
- Molecular Dynamics : Simulate binding affinities for drug discovery (e.g., kinase inhibition) using GROMACS. Validate with in vitro assays .
- Process Automation : Integrate robotic synthesis with AI for real-time optimization of reaction conditions (e.g., adjusting reflux time based on intermediate stability ).
What experimental designs are optimal for studying the hydrolytic stability of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione?
Advanced Research Focus : Degradation kinetics.
Methodological Answer :
- Factorial Design : Use a 2 factorial matrix to test pH (2–12), temperature (25–60°C), and ionic strength (0.1–1.0 M). Monitor hydrolysis via LC-MS to identify degradation pathways .
- Control Variables : Include antioxidants (e.g., BHT) to isolate oxidative vs. hydrolytic degradation. Compare with non-brominated analogs to assess bromine’s role .
- Accelerated Aging : Employ Arrhenius modeling to extrapolate shelf-life under standard conditions (e.g., 25°C/60% RH) .
How can researchers address discrepancies in biological activity data for this compound across studies?
Advanced Research Focus : Bioactivity validation.
Methodological Answer :
- Standardized Assays : Replicate assays (e.g., antimicrobial MIC tests) using ATCC strains and uniform inoculum sizes. Cross-validate with independent labs to rule out protocol biases .
- Meta-Analysis : Pool data from 5+ studies (via PRISMA guidelines) to identify trends. Use funnel plots to detect publication bias .
- Mechanistic Studies : Apply CRISPR-Cas9 gene editing in target organisms to confirm triazine-dione’s mode of action (e.g., folate pathway inhibition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
